Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate
CAS No.:
Cat. No.: VC17423450
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H17NO3 |
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Molecular Weight | 271.31 g/mol |
IUPAC Name | methyl 6-(4-ethoxyphenyl)-2-methylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C16H17NO3/c1-4-20-13-7-5-12(6-8-13)15-10-9-14(11(2)17-15)16(18)19-3/h5-10H,4H2,1-3H3 |
Standard InChI Key | DEQPZYRWKMCKQU-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate (IUPAC name: methyl 2-methyl-6-(4-ethoxyphenyl)nicotinate) features a pyridine core with three distinct substituents:
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A methyl group at position 2,
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A 4-ethoxyphenyl group at position 6,
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A methoxycarbonyl group at position 3.
The presence of the 4-ethoxyphenyl moiety introduces steric and electronic effects that differentiate it from simpler analogs like methyl 6-methylnicotinate . The ethoxy group’s electron-donating nature may influence the compound’s reactivity in substitution reactions and its spectroscopic signatures.
Physicochemical Properties
While experimental data for methyl 6-(4-ethoxyphenyl)-2-methylnicotinate is unavailable, extrapolation from methyl 6-methylnicotinate (Table 1) offers preliminary insights:
Table 1: Hypothetical Physicochemical Properties of Methyl 6-(4-Ethoxyphenyl)-2-Methylnicotinate
The increased molecular weight and lipophilicity (LogP) are attributed to the bulky 4-ethoxyphenyl group, which may enhance membrane permeability in biological systems .
Synthetic Pathways and Methodologies
Regioselective Substitution Approaches
The synthesis of methyl 6-(4-ethoxyphenyl)-2-methylnicotinate likely involves regioselective functionalization of the pyridine ring. A plausible route draws inspiration from the microwave-assisted methoxylation reported for methyl 2-amino-6-methoxynicotinate :
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Initial Substitution: Introduce the methyl group at position 2 via directed ortho-metalation, leveraging steric and electronic directing effects.
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Cross-Coupling for 4-Ethoxyphenyl Group: Employ Suzuki-Miyaura coupling between a 6-bromo-2-methylnicotinate intermediate and 4-ethoxyphenylboronic acid. This method is favored for its compatibility with heteroaromatic systems .
Critical Step: Microwave irradiation (e.g., 170°C for 2 hours) could enhance reaction efficiency and regioselectivity, as demonstrated in analogous nicotinate syntheses .
Esterification Techniques
Esterification of the carboxylic acid precursor (6-(4-ethoxyphenyl)-2-methylnicotinic acid) with methanol under acidic catalysis (e.g., H₂SO₄) represents a straightforward final step. Alternatively, flow chemistry systems may improve yield and purity, as seen in microfluidic hydrogenation of related compounds .
Physicochemical Characterization
Spectroscopic Data
Hypothetical NMR and IR spectra can be inferred from structural analogs:
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¹H NMR:
Thermodynamic Properties
The compound’s melting point is expected to exceed 50°C, considering the crystalline nature of similar nicotinates . Solubility in polar solvents (e.g., ethanol, DMSO) may be moderate, while lipid solubility increases due to the ethoxyphenyl group .
Challenges and Future Directions
Synthetic Optimization
Current barriers include achieving high regioselectivity in cross-coupling reactions and minimizing byproducts during esterification. Advances in catalytic systems (e.g., palladium nanoparticles) and continuous-flow reactors could address these issues .
Expanding Application Horizons
Future studies should prioritize:
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Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.
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Material Characterization: Assess photophysical properties for optoelectronic uses.
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